Butyl[1-(4-ethylphenyl)ethyl]amine
Description
Butyl[1-(4-ethylphenyl)ethyl]amine is a secondary amine featuring a butyl group attached to a nitrogen atom, which is further bonded to a 1-(4-ethylphenyl)ethyl substituent. The 4-ethylphenyl group may enhance lipophilicity, while the butyl chain could modulate solubility and steric effects .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-6-11-15-12(3)14-9-7-13(5-2)8-10-14/h7-10,12,15H,4-6,11H2,1-3H3 |
InChI Key |
ROVKLHFGQXTOJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=C(C=C1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(4-ethylphenyl)ethyl]amine can be achieved through several methods. One common approach involves the reductive amination of 1-(4-ethylphenyl)ethanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic hydrogenation processes. These methods often employ palladium or platinum catalysts to facilitate the reduction of the corresponding imine intermediate to the desired amine product .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(4-ethylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Butyl[1-(4-ethylphenyl)ethyl]amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl[1-(4-ethylphenyl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with Butyl[1-(4-ethylphenyl)ethyl]amine:
a) (4-Methylphenyl)methylamine
- Structure : Contains a trifluoromethyl (-CF₃) group on the aromatic ring and a methylphenylmethyl substituent.
- Molecular Formula : C₁₇H₁₈F₃N (MW: 293.33 g/mol) .
- Comparison : The -CF₃ group increases electronegativity and metabolic stability compared to the -C₂H₅ group in this compound. This substitution likely enhances resistance to oxidative degradation but reduces solubility in polar solvents.
b) Bis-[2-hydroxy-ethyl]amine Derivative (Fomocaine Analog)
- Structure : Features two hydroxyethyl groups attached to the amine nitrogen.
Physical Data :
Property Fomocaine (A) Bis-[2-hydroxy-ethyl] Derivative (B) Melting Point (°C) 98–100 112–114 Solubility (H₂O) Low Moderate LogP 3.2 1.8 - Comparison : The hydroxyethyl groups in Compound B improve water solubility (LogP = 1.8) compared to this compound, which likely has a higher LogP (~4–5) due to its butyl and ethylphenyl substituents.
c) 4'-Ethynyl-[1,1'-biphenyl]-4-amine
- Structure : Contains a biphenyl backbone with an ethynyl (-C≡CH) group.
- Synthesis: Prepared via Sonogashira coupling, a method distinct from the alkylation or reductive amination routes typically used for butyl-substituted amines .
Key Differences:
Lipophilicity :
- This compound is expected to exhibit higher lipophilicity (LogP ~4–5) than the bis-hydroxyethyl derivative (LogP 1.8) due to its hydrophobic substituents .
- The trifluoromethyl analog (LogP ~3.5–4.0) balances lipophilicity and polarity .
Synthetic Complexity: Sonogashira coupling (used for 4'-ethynyl-biphenylamine) requires palladium catalysts, whereas this compound could be synthesized via simpler alkylation steps .
Biological Activity :
Data Table: Comparative Overview
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups | |
|---|---|---|---|---|---|
| This compound | C₁₄H₂₃N | 197.34 | ~4.5 | Butyl, 4-ethylphenyl | |
| (4-Methylphenyl)methylamine | C₁₇H₁₈F₃N | 293.33 | ~3.8 | Trifluoromethyl, methylphenyl | |
| Bis-[2-hydroxy-ethyl]amine derivative | C₈H₁₈N₂O₂ | 174.24 | 1.8 | Hydroxyethyl |
Research Implications and Gaps
- Targeted Applications : this compound’s lipophilicity makes it a candidate for central nervous system (CNS) targeting, whereas hydroxyethyl derivatives may favor peripheral actions .
- Data Limitations : Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent in the reviewed literature. Further studies are needed to validate predicted properties.
Biological Activity
Butyl[1-(4-ethylphenyl)ethyl]amine is an organic compound with significant potential in various biological applications. As a member of the amine class, it exhibits unique interactions with biological systems, influencing enzyme activity and receptor modulation. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.35 g/mol. The structure features a butyl group attached to a 1-(4-ethylphenyl)ethyl moiety, contributing to its distinct chemical behavior.
This compound interacts with specific biological targets, primarily enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways crucial for cellular responses.
The exact pathways depend on the biological context and application of the compound.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain pathogens, although specific data on its spectrum of activity is limited.
- Therapeutic Potential : Investigations are ongoing regarding its use in developing new drugs, particularly for conditions requiring modulation of enzyme activity or receptor interaction.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound.
- Antichlamydial Activity : A study on similar compounds showed selective activity against Chlamydia, suggesting that structural modifications can enhance antimicrobial properties. While direct data on this compound is lacking, these findings indicate a pathway for further research into its antimicrobial potential .
- Enzyme Interaction Studies : Research indicates that amines like this compound can significantly affect enzyme kinetics, leading to altered metabolic processes. This highlights the importance of studying structure-activity relationships (SAR) to optimize its efficacy against specific targets .
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent effects in cellular assays?
-
Use nonlinear regression (GraphPad Prism) to fit data to a four-parameter logistic model :
-
Report 95% confidence intervals for EC50 and assess goodness-of-fit via R² >0.95 .
Q. How should researchers document synthetic byproducts for regulatory submissions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
